3-Indoxyl butyrate

Beschreibung

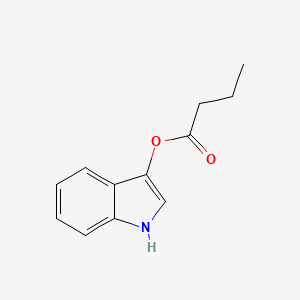

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indol-3-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-5-12(14)15-11-8-13-10-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUSLOQBAPOARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195856 | |

| Record name | Indoxyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4346-15-0 | |

| Record name | Butanoic acid, 1H-indol-3-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADF524U6R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 3-Indoxyl Butyrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoxyl butyrate (B1204436) is a synthetic ester molecule widely utilized in biochemical and histochemical applications as a chromogenic substrate for the detection of carboxylesterase activity.[1][2][3][4] Its mechanism of action is centered on a specific enzymatic cleavage event that initiates a cascade of chemical reactions, ultimately resulting in the formation of a visually identifiable, insoluble blue precipitate. This guide provides an in-depth technical overview of the core mechanism of 3-Indoxyl butyrate, including its enzymatic hydrolysis, the subsequent chemical transformations, and the biological effects of its cleavage product, butyrate. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant pathways are presented to support its application in research and development.

Core Mechanism: Enzymatic Hydrolysis and Indigo (B80030) Formation

The primary mechanism of action of this compound is its function as a substrate for carboxylesterases (EC 3.1.1.1), a diverse group of serine hydrolases.[5] The process can be delineated into two main stages: enzymatic hydrolysis and oxidative dimerization.

1. Enzymatic Hydrolysis:

Carboxylesterases catalyze the hydrolysis of the ester bond in this compound, cleaving the butyrate moiety from the indoxyl ring. This enzymatic reaction yields two products: 3-indoxyl and butyric acid. The 3-indoxyl intermediate is highly unstable and serves as the precursor for the chromogenic signal.

2. Oxidative Dimerization:

In the presence of oxygen, the unstable 3-indoxyl molecules undergo spontaneous oxidative dimerization. Two 3-indoxyl molecules condense to form the insoluble blue pigment, 5,5'-dibromo-4,4'-dichloro-indigo, commonly referred to as indigo.[6] This distinct blue precipitate provides a visual marker at the site of enzymatic activity.

Below is a diagram illustrating the enzymatic cleavage and subsequent formation of the indigo precipitate.

Quantitative Data

While this compound is a well-established substrate for carboxylesterases, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are not extensively reported in publicly available literature. However, data from similar substrates, such as p-nitrophenyl butyrate and other butyrate esters, can provide an approximation of the enzymatic affinity and turnover. The following table summarizes representative kinetic data for carboxylesterase activity with various butyrate-containing substrates.

| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| Helicoverpa armigera Carboxylesterase 001D | 1-Naphthyl acetate | 7.61 | 2.29 s-1 (kcat) | [7] |

| Metagenomic Lipase DS-007 | p-Nitrophenyl butyrate | 321.69 | 238.86 µM/min (Vmax) | [8] |

| Thermophilic Anaerobic Triculture | Butyrate | 76 | Not Reported | [9] |

| Lipase-catalyzed esterification | Butyric acid | 3030 | 11.72 µmol/min/mg (Vmax) | [10] |

Note: The kinetic parameters are highly dependent on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, buffer composition). The data presented should be considered as illustrative examples.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in carboxylesterase assays. Optimization may be required for specific applications.

In Vitro Colorimetric Assay for Carboxylesterase Activity

Objective: To quantify carboxylesterase activity in a purified enzyme preparation or cell lysate.

Materials:

-

This compound solution (e.g., 10-20 mM in a suitable organic solvent like DMSO or ethanol)

-

Assay Buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.4-8.0)[11][12]

-

Purified carboxylesterase or cell/tissue lysate

-

Microplate reader or spectrophotometer

-

96-well microplate

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add a specific volume of assay buffer.

-

Add Enzyme/Lysate: Add a known amount of the purified enzyme or cell/tissue lysate to the wells.

-

Initiate the Reaction: Add the this compound solution to each well to a final desired concentration (e.g., 0.5-2 mM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Quantification: The formation of the blue indigo precipitate can be quantified by measuring the absorbance at a wavelength between 600-650 nm.[13]

-

Data Analysis: The rate of indigo formation is proportional to the carboxylesterase activity. A standard curve can be generated using known concentrations of indigo to convert absorbance units to the amount of product formed.

Histochemical Staining for Carboxylesterase Activity

Objective: To visualize the localization of carboxylesterase activity in tissue sections.

Materials:

-

Frozen or paraffin-embedded tissue sections

-

Fixative (e.g., cold acetone (B3395972) or formalin)

-

This compound solution (as above)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Mounting medium

Procedure:

-

Tissue Preparation: Fix the tissue sections according to standard protocols to preserve morphology and enzyme activity.

-

Incubation: Incubate the tissue sections with a freshly prepared solution of this compound in the incubation buffer. The incubation is typically carried out at room temperature or 37°C in a humidified chamber for 30-60 minutes, or until the desired color intensity is achieved.

-

Washing: Gently rinse the sections in buffer to stop the reaction and remove excess substrate.

-

Counterstaining (Optional): A counterstain (e.g., Nuclear Fast Red) can be used to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Microscopy: Observe the sections under a light microscope. The presence of a blue precipitate indicates the sites of carboxylesterase activity.

The following diagram outlines the general workflow for a histochemical staining experiment using this compound.

Downstream Signaling of the Butyrate Product

The enzymatic cleavage of this compound releases butyrate, a short-chain fatty acid (SCFA) with well-documented biological activities.[14] It is crucial to distinguish that the following signaling pathways are initiated by the butyrate product, not by the parent this compound molecule. Butyrate can enter cells via monocarboxylate transporters and influence cellular processes through two primary mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases. By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This can affect cell cycle progression, differentiation, and apoptosis.[14]

-

G-Protein Coupled Receptor (GPCR) Agonism: Butyrate can act as a ligand for certain G-protein coupled receptors, such as GPR41 and GPR43. Activation of these receptors can trigger various intracellular signaling cascades, influencing inflammatory responses and metabolic regulation.

The diagram below illustrates the major downstream signaling pathways of butyrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 3. This compound [gbiosciences.com]

- 4. scbt.com [scbt.com]

- 5. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of butyrate, acetate, and hydrogen metabolism in a thermophilic, anaerobic, butyrate-degrading triculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. support.nanotempertech.com [support.nanotempertech.com]

- 12. woomyoung.co.kr [woomyoung.co.kr]

- 13. theseus.fi [theseus.fi]

- 14. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]

3-Indoxyl Butyrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoxyl butyrate (B1204436) is a specialized chemical compound primarily utilized in biochemical and microbiological research as a chromogenic substrate for the detection of carboxylesterase (CES) activity.[1] Its core function lies in its ability to produce a distinct, insoluble blue precipitate upon enzymatic cleavage, enabling the visual identification of esterase-producing organisms or the localization of esterase activity within tissues. This guide provides an in-depth overview of 3-indoxyl butyrate, its mechanism of action, key applications, and detailed protocols for its use in a research setting.

It is critical to distinguish This compound , the chromogenic substrate, from butyrate (butyric acid), the short-chain fatty acid. While this compound serves as a tool for detection, butyrate is a biologically active molecule with extensive roles in cellular signaling, metabolism, and gene regulation through mechanisms like histone deacetylase (HDAC) inhibition and G-protein-coupled receptor (GPCR) activation. This guide focuses exclusively on the research applications of this compound.

Core Mechanism of Action

The utility of this compound is centered on a two-step enzymatic and oxidative reaction.

-

Enzymatic Hydrolysis: In the presence of a carboxylesterase, the ester bond in the this compound molecule is hydrolyzed. This cleavage releases the butyrate moiety and a 3-indoxyl intermediate.

-

Oxidative Dimerization: The unstable 3-indoxyl molecule subsequently undergoes spontaneous oxidation in the presence of oxygen. This reaction causes two indoxyl molecules to dimerize, forming the intensely colored, water-insoluble compound 5,5'-dibromo-4,4'-dichloro-indigo , which precipitates at the site of enzyme activity as a vibrant blue color.[2]

This distinct colorimetric endpoint makes it a valuable tool for qualitative assays where a simple visual confirmation of enzyme activity is required.

References

An In-Depth Technical Guide to 3-Indoxyl Butyrate Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-indoxyl butyrate (B1204436), a chromogenic substrate used for the detection and characterization of esterase activity. The document details its enzymatic hydrolysis, substrate specificity, and applications, with a focus on providing actionable data and protocols for research and development.

Introduction to 3-Indoxyl Butyrate

This compound is an indole (B1671886) derivative that serves as a valuable tool in biochemistry and molecular biology for the study of esterase enzymes.[1] Its utility lies in its chromogenic properties; upon enzymatic cleavage of the butyrate group, it releases 3-indoxyl. This intermediate product then undergoes a rapid, non-enzymatic oxidation and dimerization in the presence of oxygen to form the intensely blue and water-insoluble dye, indigo (B80030).[2][3] This distinct color change provides a clear and easily detectable signal for enzyme activity. Indoxyl esters, including this compound, are widely used in histochemistry, biochemistry, and microbiology for the detection of various hydrolytic enzymes.[4]

Enzymatic Hydrolysis and Principle of Detection

The core of this compound's function as a substrate is a two-step reaction process. First, a hydrolase, typically a carboxylesterase, catalyzes the cleavage of the ester bond, releasing butyric acid and 3-indoxyl. The 3-indoxyl molecule is unstable and, in an aerobic environment, spontaneously oxidizes and dimerizes to form 5,5'-dibromo-4,4'-dichloro-indigo, a stable, blue precipitate.[2][3]

The reaction can be summarized as follows:

-

Enzymatic Hydrolysis: this compound + H₂O --(Esterase)--> 3-Indoxyl + Butyric Acid

-

Oxidative Dimerization: 2 (3-Indoxyl) + O₂ --> Indigo (blue precipitate) + 2 H₂O

This principle is widely applied in qualitative and quantitative enzyme assays. The formation of the blue precipitate can be visually inspected for rapid screening or quantified spectrophotometrically for detailed kinetic analysis.

Caption: Enzymatic hydrolysis of this compound by carboxylesterase.

Substrate Specificity

This compound is primarily a substrate for carboxylesterases (EC 3.1.1.1) . These enzymes are a large and diverse family of serine hydrolases that catalyze the hydrolysis of ester-containing compounds. While this compound is a general substrate for carboxylesterases, the efficiency of its hydrolysis can vary significantly between different isoenzymes and species.

Key Enzymes:

-

Butyrylcholinesterase (BChE; EC 3.1.1.8): Also known as pseudocholinesterase, BChE is a serine hydrolase that hydrolyzes various choline (B1196258) esters and some non-choline esters. Its active site is larger than that of acetylcholinesterase, allowing it to accommodate bulkier substrates.

-

Bacterial Butyrate Esterases: Certain bacteria, most notably Moraxella catarrhalis, produce a butyrate esterase that efficiently hydrolyzes this compound and its halogenated analogs. This specificity is exploited for the rapid identification of this organism in clinical microbiology.[5]

Quantitative Data:

Direct kinetic parameters (Km and Vmax) for the hydrolysis of this compound by purified carboxylesterases are not extensively reported in the literature. However, to provide a comparative context, the following table summarizes the kinetic parameters of porcine liver esterase and butyrylcholinesterase with other, structurally related or commonly used ester substrates.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

| Porcine Liver Esterase | p-Nitrophenyl acetate | - | 30 | [6] |

| Porcine Liver Esterase | Ethyl butyrate | - | 1.0 (unit definition) | [7] |

| Butyrylcholinesterase (human) | Butyrylthiocholine | 0.5-2.0 (Substrate inhibition observed) | - |

Note: The absence of specific data for this compound highlights a potential area for further research.

Experimental Protocols

This protocol is adapted from methods used for the detection of butyrate esterase in bacterial colonies.

Materials:

-

Petri dish with isolated bacterial colonies

-

Filter paper discs

-

This compound solution (1 mg/mL in a suitable organic solvent like DMSO, then diluted in buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

Procedure:

-

Place a sterile filter paper disc onto a clean microscope slide or in a sterile petri dish.

-

Moisten the disc with one to two drops of PBS.

-

Add a drop of the this compound solution to the disc.

-

Using a sterile loop or toothpick, pick a well-isolated bacterial colony and smear it onto the disc.

-

Incubate the disc at 37°C for up to 20 minutes.

-

Observation: A positive result is indicated by the development of a blue to blue-green color on the area where the colony was smeared. A negative result shows no color change.

This protocol provides a framework for quantitatively measuring esterase activity using this compound. The formation of the indigo precipitate can be monitored over time. Due to the particulate nature of the product, endpoint or kinetic assays require careful optimization and validation. An alternative is to extract the indigo dye and measure its absorbance.

Materials:

-

Purified esterase solution (e.g., Porcine Liver Esterase)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader or spectrophotometer

-

96-well microplate

-

Quenching solution (e.g., 1 M citric acid or a suitable organic solvent to dissolve the indigo)

Procedure:

-

Prepare a series of dilutions of the this compound substrate in the reaction buffer.

-

In a 96-well microplate, add a defined volume of the substrate solution to each well.

-

Initiate the reaction by adding a small volume of the purified enzyme solution to each well.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

To quantify the indigo formed, either measure the absorbance of the suspension at a wavelength around 600 nm (note: light scattering can be an issue) or, for better accuracy, extract the indigo precipitate with an organic solvent (e.g., DMSO or chloroform) and measure the absorbance of the solution.

-

Create a standard curve using known concentrations of indigo to convert absorbance values to the amount of product formed.

-

Calculate the initial reaction velocity (V₀) and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Caption: General workflow for a quantitative esterase assay using this compound.

Signaling Pathways of the Product: Butyrate

The enzymatic hydrolysis of this compound releases butyric acid (butyrate), a short-chain fatty acid (SCFA) with significant biological activities, particularly in the gut. For researchers in drug development, understanding the downstream effects of butyrate is crucial. Butyrate is a primary energy source for colonocytes and acts as a signaling molecule with roles in gut homeostasis, inflammation, and cancer prevention.

Key Signaling Roles of Butyrate:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of HDACs. By inhibiting HDACs, butyrate leads to hyperacetylation of histones, which alters gene expression. This can induce apoptosis in cancer cells and modulate inflammatory responses.

-

G-protein Coupled Receptor (GPCR) Agonism: Butyrate activates specific GPCRs, such as GPR41, GPR43, and GPR109a, on the surface of various cells, including intestinal epithelial cells and immune cells. This activation can trigger downstream signaling cascades that influence gut hormone secretion and immune cell function.

Caption: Key signaling pathways modulated by butyrate.

Applications in Research and Drug Development

-

Enzyme Screening and Characterization: this compound is a useful substrate for screening novel esterases from various sources and for characterizing their substrate specificity.

-

Diagnostic Assays: Its most prominent diagnostic application is in the rapid identification of Moraxella catarrhalis.

-

Prodrug Activation Studies: Carboxylesterases are crucial for the activation of many ester-based prodrugs. This compound can be used as a model substrate to study the activity of these enzymes in different tissues and cellular compartments.

-

High-Throughput Screening (HTS): The chromogenic nature of the assay makes it amenable to HTS formats for the discovery of esterase inhibitors or activators.

Conclusion

This compound is a versatile and valuable tool for the study of esterase activity. Its simple and robust detection method makes it suitable for a wide range of applications, from basic biochemical research to clinical diagnostics and drug development. While there is a need for more comprehensive quantitative data on its interaction with specific esterases, the principles and protocols outlined in this guide provide a solid foundation for its effective use in the laboratory. The biological significance of its hydrolysis product, butyrate, adds another layer of relevance for researchers investigating the interplay between enzyme activity and cellular signaling.

References

An In-depth Technical Guide to 3-Indoxyl Butyrate: A Chromogenic Substrate for Carboxylesterase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoxyl butyrate (B1204436) is a chromogenic substrate utilized in biochemical and histochemical applications to detect and quantify the activity of carboxylesterases (CES). These enzymes play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including many therapeutic drugs. The hydrolysis of 3-Indoxyl butyrate by carboxylesterases yields an unstable indoxyl intermediate, which upon exposure to air, undergoes oxidative dimerization to form a water-insoluble, vibrant blue indigo (B80030) precipitate. This distinct color change provides a clear and localized signal of enzyme activity, making this compound a valuable tool in drug discovery, diagnostics, and fundamental research.

This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and insights into the regulatory pathways of the enzymes it helps to characterize.

Biochemical Properties and Data Presentation

While specific kinetic parameters for this compound with individual human carboxylesterase isoforms (hCES1 and hCES2) are not extensively documented in publicly available literature, we can infer its likely substrate preference based on the known specificities of these enzymes. Human CES1 generally prefers substrates with a small alcohol moiety and a large acyl group, whereas hCES2 favors substrates with a large alcohol group and a small acyl group.[1][2][3] Given that this compound possesses a relatively large indoxyl alcohol group and a small butyryl acyl group, it is predicted to be a more suitable substrate for hCES2.

For researchers aiming to determine the kinetic parameters of this compound with a specific carboxylesterase, a continuous spectrophotometric assay can be developed. The formation of the indigo precipitate can be monitored over time, although the insoluble nature of the product can present challenges for standard spectrophotometry. Alternative approaches, such as endpoint assays where the indigo is extracted and solubilized, or the use of specialized plate readers capable of handling precipitates, may be necessary.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₃NO₂[4] |

| Molecular Weight | 203.24 g/mol [4] |

| Appearance | White to off-white crystalline powder[4] |

| Solubility | Soluble in DMSO (175 mg/mL) |

| Storage | Store at -20°C, protected from light[5] |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in an organic solvent due to its limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, dissolve 20.32 mg of this compound in 1 mL of DMSO).

-

Vortex the tube until the powder is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

In Vitro Carboxylesterase Activity Assay (Spectrophotometric)

This protocol provides a general framework for a colorimetric assay to measure carboxylesterase activity using this compound. The formation of the blue indigo precipitate can be measured over time. Due to the particulate nature of the product, endpoint assays are often more reliable.

Materials:

-

Recombinant carboxylesterase or biological sample (e.g., liver microsomes, cell lysate)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Microplate reader

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration. It is recommended to perform a substrate concentration curve to determine the optimal concentration for your specific enzyme and conditions.

-

Pipette the biological sample or purified enzyme into the wells of a 96-well microplate.

-

Add the Assay Buffer to each well to bring the volume to the desired pre-reaction volume.

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately start measuring the absorbance at a wavelength between 595 and 620 nm in kinetic mode for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

The rate of change in absorbance over time is proportional to the carboxylesterase activity.

-

For an endpoint assay, stop the reaction at a specific time point by adding a suitable stop solution (e.g., trichloroacetic acid). Centrifuge the plate to pellet the indigo precipitate, remove the supernatant, and dissolve the pellet in a solvent like DMSO before reading the absorbance.

Histochemical Staining of Carboxylesterase Activity in Tissue Sections

This protocol outlines a method for the in situ localization of carboxylesterase activity in frozen or paraffin-embedded tissue sections using this compound.

Materials:

-

Tissue sections (fresh frozen or fixed and paraffin-embedded)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Staining Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Fixative (e.g., 4% paraformaldehyde for fresh frozen sections)

-

Nuclear counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

For fresh frozen sections, cryosection the tissue and mount on slides. Fix briefly in cold 4% paraformaldehyde, followed by washing in buffer.

-

For paraffin-embedded sections, deparaffinize and rehydrate the sections through a series of xylene and graded ethanol (B145695) washes.

-

-

Staining:

-

Prepare the staining solution by diluting the this compound stock solution in the Staining Buffer to a final concentration typically in the range of 0.5-2 mM.

-

Incubate the tissue sections with the staining solution in a humidified chamber at 37°C for 30 minutes to several hours, or until the desired intensity of the blue color develops. The incubation time will need to be optimized depending on the tissue and the level of enzyme activity.

-

Monitor the color development under a microscope.

-

-

Washing and Counterstaining:

-

Wash the sections thoroughly with the Staining Buffer to stop the reaction.

-

If desired, counterstain the nuclei with a suitable stain like Nuclear Fast Red.

-

Wash briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount the coverslips using a permanent mounting medium.

-

-

Visualization:

-

Examine the sections under a light microscope. Sites of carboxylesterase activity will be marked by the presence of a blue indigo precipitate.

-

Signaling Pathways and Logical Relationships

The expression of carboxylesterase genes, including CES1 and CES2, is regulated by a complex network of nuclear receptors that act as xenobiotic sensors. The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key transcription factors that control the expression of a wide range of drug-metabolizing enzymes and transporters.[6][7][8]

Activation of PXR and CAR by various drugs and foreign compounds leads to their translocation to the nucleus, where they form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of target genes, including CES1 and CES2, leading to an increase in their transcription and subsequent protein expression.[6][8] This induction of carboxylesterase activity can have significant implications for drug metabolism, potentially leading to altered efficacy or toxicity of therapeutic agents that are substrates for these enzymes.

Below are Graphviz diagrams illustrating the enzymatic reaction of this compound and the regulatory pathway of carboxylesterase gene expression.

Conclusion

This compound serves as a valuable chromogenic substrate for the detection and characterization of carboxylesterase activity. Its ability to produce a distinct and localized blue precipitate upon enzymatic hydrolysis makes it a powerful tool for both in vitro quantitative assays and in situ histochemical analysis. Understanding the biochemical properties of this compound, coupled with robust experimental protocols, enables researchers to effectively probe the function of carboxylesterases in various biological contexts. Furthermore, elucidating the regulatory networks that govern carboxylesterase expression, such as the PXR and CAR signaling pathways, provides critical insights into the complex interplay between xenobiotic exposure, drug metabolism, and cellular homeostasis. This comprehensive understanding is essential for advancing drug development and personalized medicine.

References

- 1. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [gbiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Receptor-Mediated Regulation of Carboxylesterase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Tissue-Specific Carboxylesterase Expression by Pregnane X Receptor and Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

3-Indoxyl Butyrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoxyl butyrate (B1204436) is a chemical compound utilized primarily as a chromogenic substrate in enzyme assays, particularly for the detection of esterase activity. Its utility in biochemical and histochemical applications stems from the enzymatic cleavage of the butyrate group, which initiates a cascade of reactions culminating in the formation of a vibrant, insoluble blue dye known as indigo (B80030). This guide provides a detailed overview of the chemical and physical properties of 3-Indoxyl butyrate, its synthesis, and its application in experimental protocols. Furthermore, it explores the significant biological signaling pathways of its hydrolysis product, butyrate, which is of considerable interest in various fields of biomedical research, including immunology and oncology.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | (1H-indol-3-yl) butanoate | N/A |

| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [1][2] |

| CAS Number | 4346-15-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | White to slightly off-white crystalline powder | [1] |

| Melting Point | 91 - 93 °C | [1] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[4] | N/A |

| Stability and Storage | Store at 0-8°C, protected from light.[1] For solutions in organic solvents, storage at -20°C for up to one month or -80°C for up to six months is recommended.[4] | N/A |

Synthesis of this compound

General Esterification Reaction:

A solution of 3-hydroxyindole (indoxyl) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is cooled in an ice bath. A base, for instance, triethylamine (B128534) or pyridine, is added to the solution. Butyryl chloride is then added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Following the completion of the reaction, the mixture is washed with water and a mild acid to remove unreacted starting materials and the base. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound. Further purification can be achieved through recrystallization or column chromatography.

Experimental Protocols and Applications

The primary application of this compound is as a chromogenic substrate for the detection of esterase activity, particularly carboxylesterases.[3][5] The enzymatic hydrolysis of the ester bond in this compound releases 3-indoxyl. This intermediate is unstable and, in the presence of oxygen, undergoes oxidative dimerization to form the intensely colored, water-insoluble precipitate, indigo.

Enzymatic Assay for Esterase Activity

This protocol provides a general method for the qualitative or semi-quantitative detection of esterase activity in biological samples.

Materials:

-

This compound solution (e.g., 1-5 mg/mL in a suitable organic solvent like DMSO or ethanol)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, or other appropriate buffer

-

Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

Microplate reader or spectrophotometer (optional, for quantitative measurements)

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration.

-

Add the enzyme source to the wells of a microplate or reaction tubes.

-

Initiate the reaction by adding the this compound working solution to each well or tube.

-

Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specific period.

-

Observe the development of a blue color, which indicates the presence of esterase activity.

-

For quantitative analysis, the formation of indigo can be monitored over time by measuring the absorbance at a wavelength of approximately 615 nm.

Histochemical Staining

This compound can also be employed for the in-situ localization of esterase activity in tissue sections.

Procedure:

-

Prepare a staining solution containing this compound in an appropriate buffer.

-

Incubate the tissue sections with the staining solution at a controlled temperature.

-

The enzymatic activity will result in the deposition of the blue indigo precipitate at the sites of the enzyme.

-

After the desired staining intensity is achieved, the sections are washed, counterstained if necessary, and mounted for microscopic examination.

Visualizing the Enzymatic Reaction

The enzymatic hydrolysis of this compound and the subsequent formation of indigo can be represented as a two-step process.

Caption: Enzymatic conversion of this compound to indigo.

Signaling Pathways of Butyrate, the Hydrolysis Product

While this compound itself is not known to be directly involved in cellular signaling, its hydrolysis product, butyrate, is a short-chain fatty acid with profound effects on various cellular processes. Butyrate is a key energy source for colonocytes and acts as a signaling molecule, primarily through two mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[1][6][7]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases.[8] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of a subset of genes.[1][9] This epigenetic modification can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells, making butyrate a molecule of interest in cancer research.[1]

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[6][10] The activation of these receptors by butyrate triggers various downstream signaling cascades that play crucial roles in regulating immune responses, intestinal homeostasis, and metabolism.[7][11] For instance, butyrate's anti-inflammatory effects in the gut are partly mediated through these GPCRs, which can lead to the suppression of pro-inflammatory cytokines and the promotion of regulatory T cell differentiation.[12][13]

The following diagram illustrates the dual signaling roles of butyrate.

Caption: Dual signaling mechanisms of butyrate.

Conclusion

This compound serves as a valuable tool for researchers and scientists, primarily as a reliable chromogenic substrate for detecting esterase activity. Its chemical properties facilitate its use in various experimental settings. While the compound itself is not known to be a direct signaling molecule, the biological activities of its hydrolysis product, butyrate, are of significant interest in drug development and the study of diseases such as inflammatory bowel disease and cancer. A thorough understanding of both the direct applications of this compound and the downstream effects of its enzymatic product is essential for its effective utilization in research.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [gbiosciences.com]

- 4. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyrate Attenuates Hepatic Steatosis Induced by a High‐Fat and Fiber‐Deficient Diet via the Hepatic GPR41/43‐CaMKII/HDAC1‐CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

discovery and history of 3-Indoxyl butyrate

An In-depth Technical Guide to 3-Indoxyl Butyrate (B1204436)

Introduction

3-Indoxyl butyrate is a synthetic chromogenic substrate primarily used in biochemistry and histochemistry for the detection of carboxylesterase (CES) activity.[1][2] Its utility lies in a straightforward enzymatic reaction that produces a distinct, insoluble blue precipitate at the site of enzyme activity.[1][2] This allows for the precise localization and visualization of esterase enzymes within cells and tissues. The principle of using indoxyl esters for detecting hydrolytic enzymes has been a cornerstone of enzyme histochemistry since the mid-20th century, evolving from foundational studies on esterase activity.[3][4] This guide provides a comprehensive overview of the history, chemical properties, and technical application of this compound for researchers, scientists, and drug development professionals.

Discovery and History

The development of this compound is rooted in the broader history of indigogenic reactions for enzyme histochemistry. The fundamental principle involves the enzymatic cleavage of a soluble, colorless indoxyl derivative to release a 3-indoxyl intermediate. This intermediate then undergoes rapid oxidation and dimerization in the presence of air or an oxidizing agent to form a highly colored, insoluble indigo (B80030) dye.[5][6]

The use of indoxyl esters for the histochemical demonstration of esterases was pioneered in the 1950s.[4][7] These early methods laid the groundwork for creating a variety of indoxyl-based substrates, each tailored to a specific enzyme by modifying the group attached to the indoxyl moiety. While 5-bromoindoxyl acetate (B1210297) was an early and important substrate for studying non-specific esterases,[8] other derivatives like this compound were developed to act as substrates for different enzyme specificities, in this case, carboxylesterases.[1][2] The development of halogenated indoxyl substrates, such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), synthesized in 1964, further popularized this class of compounds in molecular biology for reporter gene assays.[9][10] this compound continues this legacy as a valuable tool for direct enzyme activity detection.[11]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][11] Its key properties are summarized in the table below, providing essential information for its use and storage in a laboratory setting.

| Property | Value | References |

| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [2][11][12] |

| CAS Number | 4346-15-0 | [2][11][12][13] |

| Molecular Formula | C₁₂H₁₃NO₂ | [2][11][12][13] |

| Molecular Weight | 203.24 g/mol | [2][12] |

| Melting Point | 91 - 93 °C | [11] |

| Appearance | White to slightly off-white crystalline powder | [2][11] |

| Purity | ≥ 98% (TLC) | [11] |

| Storage | Store at 0-8°C or -15°C, protected from light | [2][11] |

Principle of Detection

The detection mechanism is a two-step process initiated by enzymatic activity.

-

Enzymatic Hydrolysis : Carboxylesterase cleaves the ester bond of the this compound substrate. This reaction releases the butyrate group and a soluble, colorless 3-indoxyl intermediate.[1][5]

-

Oxidative Dimerization : The unstable 3-indoxyl intermediate spontaneously dimerizes and is oxidized by atmospheric oxygen or, more efficiently, by an added catalyst like a tetrazolium salt (e.g., Nitroblue Tetrazolium - NBT).[3][5] This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate, which marks the location of the enzyme.[5][14]

Experimental Protocols

The following is a generalized protocol for the histochemical detection of carboxylesterase activity in tissue sections using this compound. This protocol is based on the established principles of indoxyl-based staining and should be optimized for specific tissues and experimental conditions.[5]

Materials:

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Tris-HCl buffer (or other suitable buffer, pH 7.0-8.0)

-

Nitroblue Tetrazolium (NBT) stock solution (optional, for signal enhancement)

-

Fresh or frozen tissue sections

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

Procedure:

-

Substrate Stock Solution Preparation:

-

Dissolve this compound in a small amount of DMF to create a concentrated stock solution (e.g., 20-40 mg/mL). This solution should be stored at -20°C.

-

-

Staining Solution Preparation:

-

Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Just before use, dilute the this compound stock solution into the buffer to a final concentration of 0.5-1.0 mg/mL.

-

For enhanced signal, NBT can be added to the staining solution to a final concentration of 0.4-0.5 mg/mL.[5][14] The NBT acts as an electron acceptor, forming a formazan (B1609692) precipitate and accelerating the formation of the colored product.[5]

-

-

Tissue Preparation:

-

Fix fresh tissue sections briefly in a cold fixative (e.g., 4% PFA for 10-15 minutes). Over-fixation can inactivate the enzyme.

-

Wash the sections thoroughly with the buffer to remove the fixative.

-

-

Incubation:

-

Immerse the tissue sections completely in the freshly prepared staining solution.

-

Incubate at 37°C for 30 minutes to several hours. The optimal incubation time will vary depending on the level of enzyme activity and should be determined empirically by monitoring the development of the blue color under a microscope.

-

-

Washing and Counterstaining:

-

Stop the reaction by rinsing the sections in buffer.

-

(Optional) Counterstain with a suitable nuclear stain like Nuclear Fast Red if desired.

-

Rinse thoroughly with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

Applications in Research

This compound is a versatile tool with applications across various scientific disciplines:

-

Biochemical Research: It is widely used as a substrate in enzyme assays to study the kinetics and mechanisms of carboxylesterases and other metabolic pathways.[11]

-

Histochemistry: Its primary application is in the histochemical localization of esterase activity in tissues, which is crucial for studies in developmental biology, neurobiology, and pathology.[5]

-

Pharmaceutical Development: The compound can be used to study drug metabolism, as carboxylesterases are involved in the hydrolysis of many ester-containing drugs. It has also been explored for its potential therapeutic effects.[11]

-

Diagnostic Tools: Assays using this compound can be developed to detect specific enzymes or metabolites, offering insights into disease states.[11]

Conclusion

This compound remains a fundamental tool in the researcher's arsenal (B13267) for the detection and localization of carboxylesterase activity. Its historical roots in the development of enzyme histochemistry underscore the enduring value of the indigogenic reaction principle. By understanding its chemical properties and the straightforward protocol for its use, scientists can effectively leverage this substrate to visualize enzymatic processes with high spatial resolution, contributing to advancements in biology, medicine, and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. The value of fundamental studies of staining reactions in enzyme histochemistry, with reference to indoxyl methods for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities [jove.com]

- 7. The hydrolysis of indoxyl esters by esterases of human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. X-gal - Wikipedia [en.wikipedia.org]

- 10. thomassci.com [thomassci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. scbt.com [scbt.com]

- 13. scbt.com [scbt.com]

- 14. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Indoxyl Butyrate for Detecting Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-indoxyl butyrate (B1204436) as a chromogenic substrate for the detection and characterization of esterase activity. It covers the core principles of the assay, detailed experimental protocols for qualitative and quantitative analysis, and the broader biological context of the enzymatic reaction product.

Core Principles and Mechanism of Action

3-Indoxyl butyrate is a synthetic substrate used to detect the activity of various hydrolytic enzymes, primarily carboxylesterases.[1] The detection method is based on a simple, two-step chromogenic reaction that provides a visually identifiable endpoint.

Mechanism:

-

Enzymatic Hydrolysis: An esterase enzyme cleaves the ester bond of the this compound substrate. This hydrolysis reaction releases butyric acid and a highly reactive indoxyl molecule.

-

Oxidative Dimerization: In the presence of atmospheric oxygen, the liberated indoxyl undergoes spontaneous oxidative dimerization. This reaction forms indigo (B80030) , a water-insoluble pigment that precipitates out of solution as a distinct blue-to-violet colored compound.[2]

The intensity of the blue color is proportional to the amount of indigo formed, which directly correlates with the level of enzyme activity in the sample. While excellent for qualitative detection, the insolubility of the indigo product presents challenges for direct, continuous spectrophotometric monitoring, making quantitative analysis more complex.[3]

Enzyme Specificity

This compound is primarily a substrate for enzymes that cleave short-chain fatty acid esters.

-

Carboxylesterases (CES, EC 3.1.1.1): This is the main class of enzymes detected by this compound.[1][4] These enzymes are crucial in the metabolism and detoxification of a wide range of xenobiotics and endogenous compounds.[4][5]

-

Butyrate Esterase: The substrate is widely used in clinical microbiology for the specific and rapid identification of the bacterium Moraxella (Branhamella) catarrhalis.[2][6][7][8] This organism produces a distinct butyrate esterase, which distinguishes it from non-reactive Neisseria species, aiding in diagnostics.[2]

-

Lipases (EC 3.1.1.3): While lipases preferentially act on longer-chain triglycerides, some may exhibit activity towards short-chain esters like this compound. However, other substrates, such as those with longer acyl chains or p-nitrophenyl esters, are more commonly used for specific lipase (B570770) activity assays.[9]

-

Butyrylcholinesterase (BChE, EC 3.1.1.8): Also known as pseudocholinesterase, this enzyme hydrolyzes various choline (B1196258) esters and other compounds. Its activity can be detected with butyrate-based substrates, although specific assays often employ thiocholine (B1204863) esters.

Data Presentation: Physicochemical and Kinetic Parameters

Quantitative kinetic data (Km, Vmax) for this compound is not widely reported in the literature. This is primarily due to the formation of an insoluble indigo precipitate, which complicates standard continuous spectrophotometric rate determination. The tables below provide the physicochemical properties of the substrate and kinetic data for representative esterases using an analogous substrate, p-nitrophenyl butyrate (pNPB), which yields a soluble, colored product suitable for kinetic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | 3-Butyryloxyindole, Y-Butyrate | [1] |

| CAS Number | 4346-15-0 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage | -20°C to 4°C, protect from light | [10] |

Table 2: Representative Kinetic Parameters of Esterases using p-Nitrophenyl Butyrate (pNPB)

Disclaimer: This data is for the analogous substrate pNPB and serves as a reference for the general kinetic behavior of these enzymes. Actual values with this compound may vary.

| Enzyme | Source Organism / Type | Km (µM) | Vmax (µM/min or U/mg) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| Carboxylesterase (Est56) | Compost Metagenome | 128.0 µM | 102.0 U/mg | 8.0 | 50 | [11] |

| Esterase (ML-005) | Metaproteomics-derived | 137.9 µM | 59.8 µM/min | 5.0 - 12.0 | 20 - 60 | [12] |

| Lipase (LipA) | Bacillus sp. | 4760 µM (pNP Palmitate) | 400 µmol/mL/min (pNP Palmitate) | N/A | N/A | [13] |

| Lipase from Candida rugosa | Candida rugosa | 74,600 µM (Butyric Acid) | 2.861 µmol/min/mg | N/A | 50 | [9] |

Experimental Protocols

Protocol 1: Qualitative Butyrate Disk Test for Moraxella catarrhalis

This rapid test is a standard procedure in clinical microbiology for the presumptive identification of M. catarrhalis.[2] It utilizes a filter paper disk impregnated with a substrate like 5-bromo-4-chloro-3-indoxyl butyrate.[10]

Materials:

-

Butyrate test disks (e.g., M. Cat. Butyrate Disk)[10]

-

Microscope slide

-

Deionized or distilled water

-

Wooden applicator stick or sterile inoculating loop

-

18-72 hour pure bacterial culture on an appropriate medium

Procedure:

-

Place a single butyrate disk on a clean, dry microscope slide.[2][10]

-

Add one drop of deionized water to the disk to moisten it. Do not oversaturate.[2][10]

-

Using a wooden applicator stick, pick several well-isolated colonies of the test organism to form a visible "paste."[10]

-

Smear the inoculum onto the surface of the moistened disk.[2][10]

-

Incubate at ambient room temperature (20-25°C) for up to 5 minutes.[2][10]

-

Observe the disk for color development.

Interpretation of Results:

-

Positive: Development of a blue or blue-violet color within the 5-minute incubation period. This indicates the presence of butyrate esterase activity and is presumptive for M. catarrhalis.[2]

-

Negative: No color change, or a very slight off-white/yellow color from the inoculum.[2]

Protocol 2: Proposed Quantitative Endpoint Assay

This protocol is a synthesized methodology for quantitative analysis, based on the principle of solubilizing the indigo precipitate for spectrophotometric measurement. This is an endpoint assay, not a continuous kinetic assay.

Materials:

-

Enzyme solution (e.g., purified carboxylesterase or cell lysate)

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Reaction Stop/Solubilization Solution: Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~615-620 nm (for indigo in DMSO)[14]

Procedure:

-

Prepare Reaction Mix: In each well of a 96-well plate, prepare the reaction by adding:

-

X µL of Assay Buffer

-

Y µL of enzyme solution (or blank control with buffer)

-

Total volume should be pre-determined (e.g., 180 µL)

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to equilibrate.

-

Initiate Reaction: Add Z µL of the this compound stock solution to each well to start the reaction (e.g., 20 µL for a final volume of 200 µL). Mix gently.

-

Incubation: Incubate the plate at the reaction temperature for a fixed period (e.g., 15, 30, or 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

Stop Reaction and Solubilize: Add a sufficient volume of DMSO to each well to both stop the reaction and fully dissolve the indigo precipitate (e.g., 100 µL). Mix thoroughly until the blue color is uniformly dissolved.

-

Measure Absorbance: Read the absorbance of each well in a microplate reader at approximately 615 nm.[14]

-

Quantification: Subtract the absorbance of the blank control from the sample wells. The amount of indigo produced can be quantified by creating a standard curve with known concentrations of pure indigo dissolved in the same final buffer/DMSO mixture.

Biological Signaling of the Butyrate Product

The enzymatic hydrolysis of this compound releases butyric acid (butyrate), a short-chain fatty acid (SCFA) with significant biological activity, particularly in the gut. Butyrate acts as a key signaling molecule, primarily through two mechanisms: inhibition of Histone Deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[15][16][17]

HDAC Inhibition Pathway

Butyrate is a well-established inhibitor of Class I and IIa HDACs.[15][18] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histones, leading to a more open chromatin structure (hyperacetylation). This allows transcription factors greater access to gene promoters, thereby altering the expression of genes involved in inflammation, cell cycle control, and apoptosis.[15][19] For example, HDAC inhibition by butyrate can suppress pro-inflammatory pathways like NF-κB.[19][20]

GPCR Activation Pathway

Butyrate also functions as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[16][21][22][23] Binding of butyrate to these receptors on the surface of intestinal epithelial or immune cells initiates intracellular signaling cascades. For instance, activation of GPRs can lead to the modulation of MAP kinase pathways and inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[16][22] These pathways influence cellular processes such as apoptosis, immune response, and metabolic regulation.[16][21]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Age-Related Inducibility of Carboxylesterases by the Antiepileptic Agent Phenobarbital and Implications in Drug Metabolism and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of three rapid methods, tributyrine, 4-methylumbelliferyl butyrate, and indoxyl acetate, for rapid identification of Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A Novel Carboxylesterase Derived from a Compost Metagenome Exhibiting High Stability and Activity towards High Salinity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural Indigo Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis. | Semantic Scholar [semanticscholar.org]

- 21. Butyrate acts as a G-protein-coupled receptor ligand that prevents high glucose-induced amyloidogenesis in N2a cells through the protein kinase B/glycogen synthase kinase-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. wjgnet.com [wjgnet.com]

The Role of 3-Indoxyl Butyrate in Histochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and practical considerations for the use of 3-indoxyl butyrate (B1204436) in the histochemical localization of carboxylesterase activity. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively employ this chromogenic substrate in their studies.

Introduction to Indigogenic Histochemistry and 3-Indoxyl Butyrate

Indigogenic histochemistry is a powerful technique for the in situ localization of hydrolytic enzymes. This method utilizes substrates that, upon enzymatic cleavage, release an indoxyl derivative. This intermediate product is subsequently oxidized to form a highly colored, insoluble indigo (B80030) dye at the site of enzyme activity.

This compound is a specific chromogenic substrate for carboxylesterases (EC 3.1.1.1), a diverse group of enzymes widely distributed in mammalian tissues, including the liver, small intestine, and skin.[1][2][3] These enzymes play crucial roles in xenobiotic metabolism, detoxification, and the activation of ester-containing prodrugs.[2] The histochemical detection of carboxylesterase activity using this compound can provide valuable insights into drug metabolism, tissue-specific enzyme distribution, and toxicological responses.

Principle of the Histochemical Reaction

The histochemical method for detecting carboxylesterase activity with this compound is a two-step process:

-

Enzymatic Hydrolysis: Carboxylesterases present in the tissue section catalyze the hydrolysis of the ester bond in this compound. This reaction releases butyric acid and a colorless, soluble intermediate, 3-hydroxyindole (indoxyl).

-

Oxidative Dimerization (Indigogenic Reaction): In the presence of an oxidizing agent, two molecules of the liberated indoxyl undergo oxidative dimerization to form 5,5'-dibromoindigo, an intensely colored blue precipitate. This insoluble dye marks the site of carboxylesterase activity within the tissue.

To ensure a rapid and localized precipitation of the indigo dye, and to prevent the diffusion of the soluble indoxyl intermediate, an oxidizing agent is typically included in the incubation medium. A commonly used oxidant is an equimolar mixture of potassium ferricyanide (B76249) and potassium ferrocyanide.[4][5]

Data Presentation

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| Human Carboxylesterase 1 (hCE1) | Ramipril | - | 1.061 mL/min/mg protein (Intrinsic Clearance) | [6] |

| Human Carboxylesterase 1 (hCE1) | Trandolapril | - | 0.360 mL/min/mg protein (Intrinsic Clearance) | [6] |

| Human Carboxylesterase 1 (hCE1) | Enalapril | - | 0.02 mL/min/mg protein (Intrinsic Clearance) | [6] |

| Helicoverpa armigera Carboxylesterase 001D | 1-Naphthyl acetate | 7.61 - 19.72 | 0.35 - 2.29 s⁻¹ | [7] |

Experimental Protocols

The following protocols are generalized for the histochemical localization of carboxylesterase activity in frozen and paraffin-embedded tissue sections using this compound. Optimization of incubation times, substrate concentration, and fixative procedures may be necessary for specific tissues and experimental conditions.

Tissue Preparation

4.1.1. Fixation

The choice of fixative is critical for preserving both tissue morphology and enzyme activity. Esterases are sensitive to some fixatives, so a balance must be struck.

-

For Frozen Sections: Brief fixation in cold (4°C) 4% paraformaldehyde or acetone (B3395972) for 10-15 minutes is often suitable.[8] Over-fixation should be avoided as it can inhibit enzyme activity.

-

For Paraffin-Embedded Sections: Neutral buffered formalin (10%) is a common fixative.[9] However, it may partially inhibit esterase activity. Fixation time should be kept to a minimum (e.g., 4-12 hours) to preserve as much enzyme function as possible.

4.1.2. Sectioning

-

Frozen Sections: Tissues should be snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen to minimize ice crystal artifacts.[10][11] Sections are typically cut at 5-10 µm thickness using a cryostat.

-

Paraffin-Embedded Sections: Following fixation, tissues are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin. Sections are cut at 4-6 µm thickness using a microtome.

Staining Protocol for Frozen Sections

-

Section Preparation: Cut frozen sections and mount them on positively charged slides. Allow the sections to air dry for 30 minutes at room temperature.

-

Fixation: Fix the sections in cold (4°C) 4% paraformaldehyde in PBS (pH 7.4) for 10 minutes.

-

Washing: Rinse the slides three times in PBS for 5 minutes each.

-

Incubation: Incubate the sections in the freshly prepared incubation medium (see section 4.4) in a humidified chamber at 37°C for 30-60 minutes, or until the desired intensity of color is achieved. The incubation time should be optimized for the specific tissue.

-

Washing: Rinse the slides in PBS for 5 minutes.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 1-5 minutes.

-

Washing: Briefly rinse in distilled water.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and mount with a permanent mounting medium.

Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Incubation: Incubate the sections in the freshly prepared incubation medium (see section 4.4) in a humidified chamber at 37°C for 1-2 hours, or longer, depending on the level of enzyme activity.

-

Washing: Rinse the slides in PBS for 5 minutes.

-

Counterstaining (Optional): Counterstain with Nuclear Fast Red for 1-5 minutes.

-

Washing: Briefly rinse in distilled water.

-

Dehydration and Mounting: Dehydrate, clear, and mount as described for frozen sections.

Preparation of Incubation Medium

This medium should be prepared fresh just before use.

| Component | Concentration | Volume (for 10 ml) | Purpose |

| 0.1 M Phosphate Buffer (pH 7.4) | - | 9.8 ml | Maintain optimal pH |

| This compound (stock solution: 10 mg/ml in Dimethylformamide) | 0.1 - 0.5 mg/ml | 0.1 - 0.5 ml | Substrate |

| 0.05 M Potassium Ferricyanide | 2.5 mM | 0.5 ml | Oxidizing Agent |

| 0.05 M Potassium Ferrocyanide | 2.5 mM | 0.5 ml | Oxidizing Agent |

Note: The optimal concentration of this compound may need to be determined empirically for each tissue type. A starting point of 0.25 mg/ml is recommended.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for indigogenic histochemistry using this compound.

References

- 1. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 4. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novodiax.com [novodiax.com]

- 9. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]

- 10. 固定方法および試薬 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. jefferson.edu [jefferson.edu]

An In-depth Technical Guide to the 3-Indoxyl Butyrate Color Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 3-indoxyl butyrate (B1204436) color reaction, a chromogenic assay used for the detection of carboxylesterase activity. The guide details the underlying chemical principles, experimental protocols for both qualitative and quantitative applications, and explores the broader significance of the reaction's product, butyrate, in cellular signaling pathways.

Core Principles of the Reaction

The 3-indoxyl butyrate colorimetric assay is centered on the enzymatic hydrolysis of a synthetic substrate, this compound, by carboxylesterases (EC 3.1.1.1). This reaction is a cornerstone for identifying and quantifying esterase activity in various biological contexts, from microbial identification to histochemical staining.

The reaction proceeds in two main stages:

-

Enzymatic Hydrolysis: In the presence of a carboxylesterase, the ester bond in this compound is cleaved. This hydrolysis releases butyric acid and an unstable intermediate, 3-indoxyl.[1]

-

Oxidative Dimerization: The liberated 3-indoxyl is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidative dimerization. This condensation reaction forms the intensely colored, water-insoluble pigment, 5,5'-dibromo-4,4'-dichloro-indigo, commonly known as indigo (B80030) blue.[2][3] The appearance of this blue precipitate serves as a visual indicator of esterase activity.

The reaction can be tailored for different applications. For instance, halogenated derivatives of this compound, such as 5-bromo-4-chloro-3-indoxyl butyrate, are often used to produce a more intensely colored and insoluble indigo precipitate, enhancing the sensitivity of the assay.[2]

Data Presentation

While the this compound reaction is widely used for qualitative assessment, quantitative kinetic data for this specific substrate is not extensively reported in publicly available literature. To provide a framework for understanding the enzymatic parameters involved, the following table presents illustrative kinetic data for a common porcine liver carboxylesterase using a structurally similar substrate, p-nitrophenyl butyrate. This data serves as a reference for the expected enzymatic behavior.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | pH Optimum | Temperature Optimum (°C) |

| Porcine Liver Carboxylesterase | p-Nitrophenyl Butyrate | 250 | 150 | 8.0 | 37 |

Experimental Protocols

Qualitative Detection of Butyrate Esterase in Microorganisms

This protocol is widely used for the rapid identification of Moraxella catarrhalis, an organism that produces butyrate esterase.[2][3][4][5]

Materials:

-

Reagent-impregnated disks containing 5-bromo-4-chloro-3-indoxyl butyrate.

-

Sterile deionized or demineralized water.

-

Microscope slide.

-

Wooden applicator stick or sterile loop.

-

Test organism grown on a suitable culture medium for 18-72 hours.

-

Positive Control: Moraxella catarrhalis

-

Negative Control: Neisseria gonorrhoeae

Procedure:

-

Place a reagent disk on a clean microscope slide.

-

Moisten the disk with one drop of sterile deionized water. Do not oversaturate the disk.

-

Using a wooden applicator stick or sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.

-

Incubate the slide at ambient temperature (20-25°C) for up to 5 minutes.

-

Observe the disk for a color change.

Interpretation of Results:

-

Positive: The development of a blue to blue-violet color within 5 minutes indicates the presence of butyrate esterase activity.

-

Negative: The absence of a color change (the disk remains white or its original color) indicates the lack of butyrate esterase activity.